molecular formula C16H22O6 B1384133 BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 CAS No. 1398066-12-0

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4

Cat. No.: B1384133
CAS No.: 1398066-12-0
M. Wt: 314.37 g/mol
InChI Key: RMKYMNRQXYPJHL-KDWZCNHSSA-N
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Description

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The molecular formula of this compound is C16H18O6, and it has a molecular weight of 314.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is synthesized through esterification reactions. The process typically involves the reaction of phthalic anhydride with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of phthalic acid, bis-2-ethoxyethyl ester D4 follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in various samples.

    Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.

    Biomedical Research: Used in studies related to the metabolism and toxicology of phthalates.

    Industrial Applications: Employed in the development of new materials and plasticizers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other phthalate esters .

Properties

IUPAC Name

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKYMNRQXYPJHL-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334580
Record name Phthalic acid bis-2-ethoxyethyl ester D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398066-12-0
Record name Phthalic acid bis-2-ethoxyethyl ester D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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